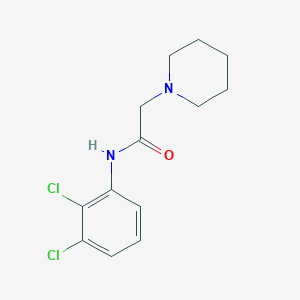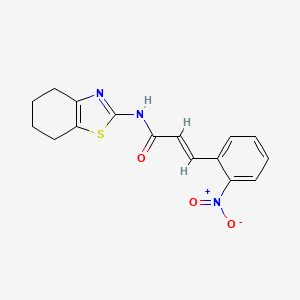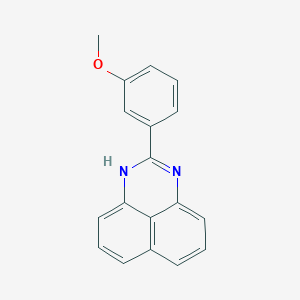
N-(2,3-dichlorophenyl)-2-(1-piperidinyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dichlorophenyl)-2-(1-piperidinyl)acetamide, commonly known as NDPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. NDPA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 276.2 g/mol.
Mecanismo De Acción
The mechanism of action of NDPA is complex and involves multiple pathways. NDPA has been shown to act as a positive allosteric modulator of the alpha7 nicotinic acetylcholine receptor, which leads to increased calcium influx and neurotransmitter release. NDPA has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. NDPA has also been shown to modulate the activity of various ion channels and receptors, including the NMDA receptor, GABA receptor, and voltage-gated calcium channels.
Biochemical and Physiological Effects
NDPA has been shown to have a range of biochemical and physiological effects, including analgesic, anti-inflammatory, and anti-cancer effects. NDPA has also been shown to improve cognitive function and memory formation, making it a potential candidate for the treatment of neurological disorders. NDPA has been shown to induce oxidative stress and DNA damage in cells, which may contribute to its toxic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NDPA has several advantages for lab experiments, including its high solubility in organic solvents and its ability to modulate the activity of multiple ion channels and receptors. However, NDPA also has some limitations, including its potential toxicity and the need for careful handling and disposal.
Direcciones Futuras
There are several future directions for research on NDPA, including the development of new drugs based on its structure and the investigation of its potential applications in the treatment of neurological disorders, cancer, and pain. Further studies are also needed to elucidate the mechanism of action of NDPA and to investigate its potential toxic effects in vivo.
Métodos De Síntesis
NDPA can be synthesized using a variety of methods, including the reaction of 2,3-dichloroaniline with piperidine and acetic anhydride, or the reaction of 2,3-dichlorobenzoyl chloride with piperidine and acetamide. The yield of NDPA can be improved by optimizing the reaction conditions, such as the temperature, reaction time, and the molar ratio of the reactants.
Aplicaciones Científicas De Investigación
NDPA has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and toxicology. In neuroscience, NDPA has been shown to act as a positive allosteric modulator of the alpha7 nicotinic acetylcholine receptor, which is involved in cognitive function and memory formation. NDPA has also been investigated as a potential treatment for Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).
In pharmacology, NDPA has been shown to exhibit analgesic and anti-inflammatory effects, making it a potential candidate for the development of new painkillers. NDPA has also been studied for its potential applications in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
In toxicology, NDPA has been used as a model compound to study the toxicological effects of similar compounds, such as pesticides and herbicides. NDPA has been shown to induce oxidative stress and DNA damage in cells, which may contribute to its toxic effects.
Propiedades
IUPAC Name |
N-(2,3-dichlorophenyl)-2-piperidin-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2O/c14-10-5-4-6-11(13(10)15)16-12(18)9-17-7-2-1-3-8-17/h4-6H,1-3,7-9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STAOKGJTCDNEMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(=O)NC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-Dichlorophenyl)-2-(piperidin-1-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-({3-methyl-4-[(phenylacetyl)amino]phenyl}amino)-4-oxobutanoic acid](/img/structure/B5853745.png)



![N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5853778.png)

![2-hydroxy-N-{3-[4-(methylthio)phenyl]acryloyl}benzamide](/img/structure/B5853800.png)
![1-[3-(4-methoxyphenoxy)propanoyl]piperidine](/img/structure/B5853817.png)
![ethyl 1-{[(3,4-dichlorophenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B5853821.png)


